molecular formula C17H21O3P B14610263 Bis(2,6-dimethylphenyl) methylphosphonate CAS No. 60092-37-7

Bis(2,6-dimethylphenyl) methylphosphonate

Cat. No.: B14610263
CAS No.: 60092-37-7
M. Wt: 304.32 g/mol
InChI Key: ADQOWXIEQJFOSX-UHFFFAOYSA-N
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Description

Bis(2,6-dimethylphenyl) methylphosphonate: is an organophosphorus compound with the molecular formula C₁₇H₂₁O₃P It is characterized by the presence of two 2,6-dimethylphenyl groups attached to a methylphosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,6-dimethylphenyl) methylphosphonate typically involves the reaction of 2,6-dimethylphenol with methylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Bis(2,6-dimethylphenyl) methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Bis(2,6-dimethylphenyl) methylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of bis(2,6-dimethylphenyl) methylphosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • Bis(2,6-dimethylphenyl) phosphate
  • Bis(2,6-dimethylphenyl) phosphine oxide
  • Bis(2,6-dimethylphenyl) phosphoramide

Comparison: Bis(2,6-dimethylphenyl) methylphosphonate is unique due to its specific phosphonate moiety, which imparts distinct chemical properties compared to its phosphate, phosphine oxide, and phosphoramide analogs

Properties

CAS No.

60092-37-7

Molecular Formula

C17H21O3P

Molecular Weight

304.32 g/mol

IUPAC Name

2-[(2,6-dimethylphenoxy)-methylphosphoryl]oxy-1,3-dimethylbenzene

InChI

InChI=1S/C17H21O3P/c1-12-8-6-9-13(2)16(12)19-21(5,18)20-17-14(3)10-7-11-15(17)4/h6-11H,1-5H3

InChI Key

ADQOWXIEQJFOSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OP(=O)(C)OC2=C(C=CC=C2C)C

Origin of Product

United States

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